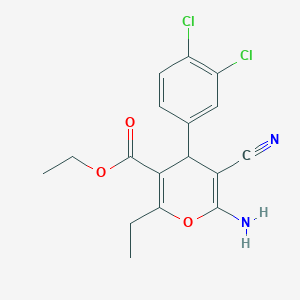![molecular formula C13H15N5O3 B5153118 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5153118.png)
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine, also known as NU-6027, is a potent inhibitor of the protein kinases ATM and ATR. It has been extensively studied for its potential applications in cancer treatment and radiation therapy. In
Mécanisme D'action
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine is a potent inhibitor of the protein kinases ATM and ATR. These kinases are involved in the DNA damage response pathway, which is critical for maintaining genomic stability. By inhibiting ATM and ATR, 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine disrupts this pathway and sensitizes cancer cells to radiation and chemotherapy.
Biochemical and Physiological Effects:
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to radiation and enhance the effectiveness of chemotherapy. 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine has been studied for its potential to inhibit DNA damage repair pathways, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine has several advantages for lab experiments. It is a potent inhibitor of ATM and ATR, making it a valuable tool for studying the DNA damage response pathway. It has also been extensively studied for its potential applications in cancer treatment and radiation therapy. However, 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which may complicate data interpretation. Additionally, the optimal concentration and timing of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine treatment may vary depending on the experimental system.
Orientations Futures
There are several potential future directions for research on 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine. One area of interest is the development of more selective inhibitors of ATM and ATR. This could help to reduce off-target effects and improve the specificity of these inhibitors. Another area of interest is the combination of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine with other cancer treatments, such as immunotherapy or targeted therapies. Finally, further studies are needed to fully understand the mechanisms of action of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine and its potential applications in cancer treatment and radiation therapy.
In conclusion, 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine is a potent inhibitor of the protein kinases ATM and ATR, with potential applications in cancer treatment and radiation therapy. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies are needed to fully understand the potential of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine as a cancer treatment.
Méthodes De Synthèse
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine can be synthesized through a multi-step process starting from 2-chloro-6-nitropyrimidine. The first step involves the reaction of 2-chloro-6-nitropyrimidine with 4-(aminomethyl)piperidine to form 2-{4-[(6-nitro-2-pyrimidinyl)amino]methyl}-1-piperidine. This intermediate is then reacted with 5-nitro-2-furaldehyde to yield 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine.
Applications De Recherche Scientifique
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential applications in cancer treatment and radiation therapy. It has been shown to sensitize cancer cells to radiation and enhance the effectiveness of chemotherapy. 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine has also been studied for its potential to inhibit DNA damage repair pathways, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
2-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-18(20)12-3-2-11(21-12)10-16-6-8-17(9-7-16)13-14-4-1-5-15-13/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVVBOGAVPYZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5153035.png)
![methyl 4-{[5-(2,5-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5153045.png)

![N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5153059.png)


![N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide](/img/structure/B5153072.png)
![methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5153085.png)
![ethyl (4-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5153087.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5153090.png)
![N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5153098.png)
![3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B5153109.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B5153123.png)
